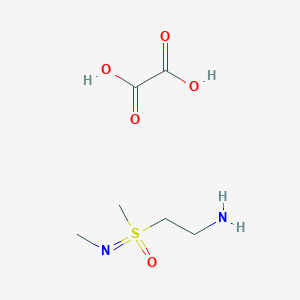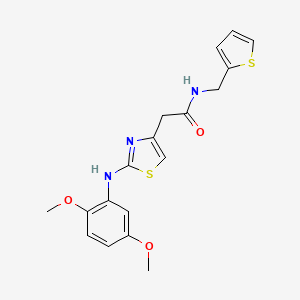![molecular formula C18H15N5O5S2 B2427291 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-tiadiazol-2-il)-5-ciclopropilisoxazol-3-carboxamida CAS No. 1219912-89-6](/img/structure/B2427291.png)
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-tiadiazol-2-il)-5-ciclopropilisoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O5S2 and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Detección de iones de metales pesados
El compuesto se ha utilizado como ligando para la detección sensible y selectiva del ion de metal pesado cancerígeno, plomo (Pb²⁺). Los investigadores sintetizaron ligandos nobles basados en este compuesto y los caracterizaron utilizando técnicas espectroscópicas como RMN de ¹H, RMN de ¹³C, FTIR y espectroscopia UV-Vis. Las estructuras cristalinas se analizaron utilizando difracción de rayos X de monocristal. Posteriormente, se desarrolló un sensor de Pb²⁺ depositando una fina capa del compuesto sobre un electrodo de carbono vítreo (GCE) modificado con la matriz de polímero conductor Nafion (NF). El sensor exhibió una sensibilidad impresionante, con una sensibilidad calculada de 2220.0 pA μM⁻¹ cm⁻², un límite de cuantificación (LOQ) de 320.0 mM y un límite de detección (LOD) de 96.0 pM .
Actividad antitumoral
Se han sintetizado y evaluado derivados de este compuesto por sus actividades antitumorales contra varias líneas celulares de cáncer, incluidas HeLa, A549 y MCF-7. Algunos de estos derivados demostraron potentes propiedades de inhibición del crecimiento, con valores de IC50 generalmente por debajo de 5 μM .
Propiedades anticonvulsivas
Se diseñaron, sintetizaron y probaron derivados N-sustituidos de este compuesto para su actividad anticonvulsiva. La evaluación se realizó contra el electrochoque máximo (MES) y la pentetrazol subcutánea (scPTZ). Estos derivados pueden ser prometedores en el tratamiento de la epilepsia y afecciones relacionadas .
Cristalografía y análisis estructural
Se ha estudiado la estructura cristalina de un compuesto relacionado, benzo[d][1,3]dioxol-5-il-2-(6-metoxinaftalen-2-il)acetonitrilo. Se informaron datos cristalográficos y coordenadas atómicas, proporcionando información sobre su disposición molecular y patrones de enlace .
Mecanismo De Acción
Target of Action
Compounds with similar structures have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell function, leading to cell death.
Biochemical Pathways
It is likely that the compound affects pathways related to cell growth and division, given its potential antitumor activity .
Pharmacokinetics
The metabolism and excretion of the compound would likely depend on its chemical structure and the specific enzymes present in the body .
Result of Action
The result of the compound’s action is likely to be the inhibition of cell growth and the induction of cell death in cancer cells . This could potentially lead to a decrease in tumor size and potentially halt the progression of the disease.
Action Environment
The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins. More research is needed to fully understand these influences .
Análisis Bioquímico
Biochemical Properties
The compound N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has been found to interact with various enzymes and proteins, influencing biochemical reactions . For instance, it has shown potent growth inhibition properties against human cancer cell lines, indicating its potential role in biochemical reactions related to cell growth and proliferation .
Cellular Effects
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has demonstrated significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
The molecular mechanism of action of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit VEGFR1, indicating its potential role in angiogenesis .
Temporal Effects in Laboratory Settings
The effects of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide over time in laboratory settings have been studied, including its stability, degradation, and long-term effects on cellular function . More detailed studies are needed to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide vary with different dosages in animal models
Propiedades
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S2/c24-15(19-10-3-4-12-14(5-10)27-8-26-12)7-29-18-22-21-17(30-18)20-16(25)11-6-13(28-23-11)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPSODLMGGFNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2427209.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2427213.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2427215.png)


![1-(2,6-dimethylmorpholin-4-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2427220.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2427225.png)
![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)
![3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2427227.png)

![N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2427231.png)
